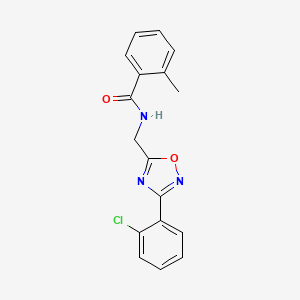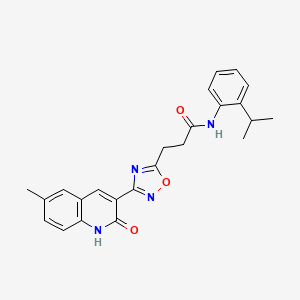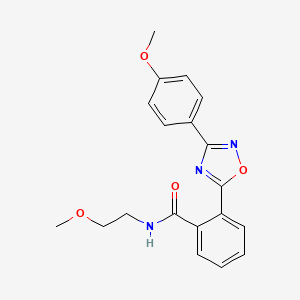
N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as ME-143, is a novel small molecule that has been synthesized and studied for its potential applications in cancer research. ME-143 belongs to the class of compounds called oxadiazoles, which have been shown to possess various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the inhibition of the mitochondrial respiratory chain complex I, which leads to the accumulation of reactive oxygen species (ROS) and the activation of the p53 pathway. This results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have minimal toxicity in normal cells and tissues, indicating its potential as a safe and effective anticancer agent. In addition to its anticancer properties, N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its specificity for cancer cells, which minimizes the potential for off-target effects. However, one limitation of N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide is its low solubility in water, which may limit its use in certain experimental settings.
Future Directions
Future research on N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, further studies could investigate the potential of N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide in combination with other anticancer agents to enhance its therapeutic effects. Finally, the potential of N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide as a diagnostic tool for cancer detection could also be explored.
Synthesis Methods
The synthesis of N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 4-methoxyphenyl hydrazine with 2-(2-bromoethoxy)benzoyl chloride to form 2-(4-methoxyphenyl)-1-(2-bromoethoxy)-1,2-dihydro-3H-1,2,4-triazole-3-thione. This intermediate is then reacted with ethyl chloroacetate and potassium hydroxide to form N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide.
Scientific Research Applications
N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential as a therapeutic agent in cancer treatment. In vitro studies have shown that N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide induces apoptosis, or programmed cell death, in cancer cells, including breast, lung, and colon cancer cells. N-(2-methoxyethyl)-2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to inhibit the growth and proliferation of cancer cells and to sensitize cancer cells to chemotherapy.
properties
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-24-12-11-20-18(23)15-5-3-4-6-16(15)19-21-17(22-26-19)13-7-9-14(25-2)10-8-13/h3-10H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPFSJXAVGKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7709456.png)
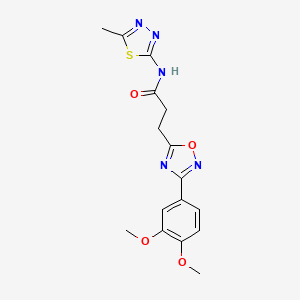
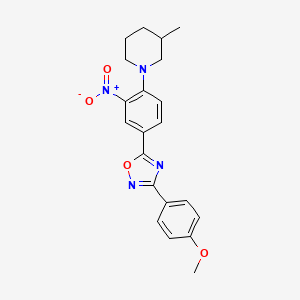
![4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)



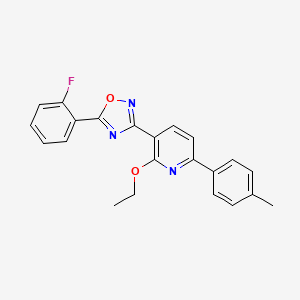
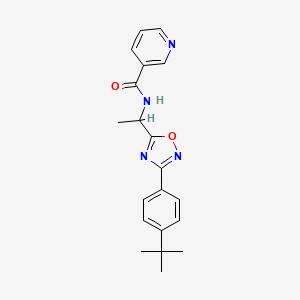
![2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7709534.png)
![(E)-N'-((1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7709548.png)
